Product packaging for (S)-lavandulol(Cat. No.:CAS No. 50373-53-0)

(S)-lavandulol

Cat. No.: B1206406
CAS No.: 50373-53-0
M. Wt: 154.25 g/mol
InChI Key: CZVXBFUKBZRMKR-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Lavandulol is a high-purity enantiomer of the irregular monoterpene alcohol found in lavender essential oils . Unlike its (R)-enantiomer, which has a distinct floral and herbal aroma, the (S)-enantiomer possesses a significantly weaker odor, making it a critical compound for structure-activity relationship (SAR) studies in fragrance and flavor research . This characteristic also makes it an ideal control in experiments designed to isolate the specific biological effects of the (R)-form. The primary research applications for this compound are in entomology and synthetic biology. It and its esters have been identified as key components in insect pheromones, such as the segregation pheromone of Planococcus ficus , and are investigated for their role in insect communication and potential in integrated pest management strategies . Furthermore, its unique "irregular" monoterpene structure, built from a non-head-to-tail linkage of isoprene units, makes it a compelling subject for research on terpene biosynthesis pathways . Scientists are leveraging synthetic biology, including heterologous biosynthesis in Saccharomyces cerevisiae , to study and produce this structurally distinct terpenoid . This product is offered as a clear, colorless to pale yellow liquid and is provided with comprehensive analytical characterization to ensure identity and purity. This compound is intended for research purposes in laboratory settings only. CAS Number: 58461-27-1 Molecular Formula: C 10 H 18 O Molecular Weight: 154.25 g/mol Appearance: Clear, colorless to pale yellow liquid Storage: Desiccate at -20°C ATTENTION: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B1206406 (S)-lavandulol CAS No. 50373-53-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50373-53-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(2S)-5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3/t10-/m1/s1

InChI Key

CZVXBFUKBZRMKR-SNVBAGLBSA-N

SMILES

CC(=CCC(CO)C(=C)C)C

Isomeric SMILES

CC(=CC[C@H](CO)C(=C)C)C

Canonical SMILES

CC(=CCC(CO)C(=C)C)C

Other CAS No.

50373-53-0

Origin of Product

United States

Data Tables

Chemical Synthesis Approaches to this compound

The chiral-pool strategy leverages naturally abundant, enantiomerically pure compounds as starting materials to build complex chiral molecules. wikipedia.org This approach efficiently transfers the existing chirality of the starting material to the final product, avoiding the need for asymmetric catalysis or resolution steps in later stages. wikipedia.org

For the synthesis of this compound, precursors such as ethyl (3S)-3-hydroxybutanoate have been utilized. researchgate.net Similarly, (S)-lactic acid can be a starting point to generate key chiral intermediates. researchgate.net One prominent strategy involves using these chiral-pool materials to create an allyl alcohol intermediate, which then serves as a crucial building block for subsequent carbon-carbon bond-forming reactions. researchgate.netresearchgate.net This method provides a reliable pathway to the desired enantiomer with high optical purity. researchgate.net

Sigmatropic rearrangements are powerful tools in organic synthesis for constructing carbon skeletons with high stereocontrol. Several rearrangement strategies have been successfully applied to the synthesis of lavandulol and its precursors.

The Orthoester Johnson-Claisen rearrangement is a google.comgoogle.com-sigmatropic reaction that converts an allylic alcohol into a γ,δ-unsaturated ester with the formation of a new carbon-carbon bond. numberanalytics.com This reaction is a key step in an efficient synthesis of both (+)-(S)-lavandulol and its (R)-enantiomer. researchgate.net

The strategy typically begins with a chiral-pool approach to generate an enantiomerically pure allyl alcohol intermediate. researchgate.netacs.org This alcohol is then reacted with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst. The reaction proceeds through a chair-like transition state, which ensures excellent transfer of chirality and results in high stereoselectivity in the final product. numberanalytics.com This one-pot process is highly valued for its compatibility with various functional groups and its predictable stereochemical outcome. researchgate.net The resulting γ,δ-unsaturated ester is then reduced to yield the target this compound. rsc.org

Table 1: Key Features of the Orthoester Johnson-Claisen Rearrangement in Lavandulol Synthesis

FeatureDescriptionReference
Reaction Type google.comgoogle.com-Sigmatropic Rearrangement numberanalytics.com
Key Reactants Chiral Allyl Alcohol, Orthoester (e.g., Triethyl orthoacetate) researchgate.net
Key Transformation Forms a new C-C bond and a γ,δ-unsaturated ester numberanalytics.com
Stereocontrol High chirality transfer via a chair-like transition state numberanalytics.com
Application A central step in the synthesis of both (R)- and this compound researchgate.netacs.org

A foundational industrial method for producing lavandulol involves the thermal rearrangement of 2-methyl-buten-2-yl-β,β-dimethyl acrylate (B77674). google.com This process first yields lavandulic acid, a direct precursor to lavandulol. google.comgoogle.com The rearrangement is typically initiated by heating the acrylate ester in the presence of a base like sodium hydride at temperatures between 50 and 100°C. This sigmatropic rearrangement proceeds with high efficiency, achieving yields of 85–90% for lavandulic acid.

The lavandulic acid is subsequently reduced to lavandulol. This reduction can be accomplished using a reducing agent such as lithium aluminum hydride (LiAlH₄), which converts the carboxylic acid group to a primary alcohol with yields reported between 78–82%. While this route is economically significant for producing racemic lavandulol, it does not inherently produce a single enantiomer. google.com

Enantioselective protonation is a sophisticated method for creating a stereocenter. In the context of lavandulol synthesis, this has been achieved through the asymmetric protonation of photodienols. researchgate.netresearchgate.net The process begins with a prochiral α,β-unsaturated ester. researchgate.net

In one reported synthesis of the (R)-enantiomer, which can be adapted for the (S)-form, an ester bearing a chiral auxiliary, 1,2:5,6-di-O-isopropylidene-D-glucose, is irradiated. researchgate.net This photodeconjugation leads to the formation of a photodienol intermediate. The subsequent protonation is directed by the chiral auxiliary, affording a β,γ-unsaturated ester with high diastereoselectivity (>95% de). researchgate.net A final, simple reduction of the ester function with a reagent like LiAlH₄ gives the enantiomerically pure lavandulol without loss of optical purity. researchgate.net

Diastereoselective alkylation is a widely used and reliable method for creating chiral centers. williams.edu This strategy involves temporarily attaching a chiral auxiliary to a substrate to direct the approach of an electrophile. williams.edu For the synthesis of this compound, this is achieved by using chiral auxiliaries such as ephedrine-derived imidazolidin-2-ones. journals.co.zaacs.org

In this approach, the chiral auxiliary is first acylated. journals.co.za The resulting amide is then deprotonated with a strong base at low temperature to form a rigid Z-enolate, which is chelated to the lithium cation. williams.edu The chiral auxiliary blocks one face of the enolate, forcing the incoming alkylating agent (e.g., prenyl bromide) to add to the opposite face with high diastereoselectivity. williams.edujournals.co.za After the alkylation step, the chiral auxiliary is cleaved reductively, typically with lithium aluminum hydride, to release the desired this compound and recover the auxiliary for reuse. journals.co.za The choice of base and solvent can influence the degree of diastereoselectivity. diva-portal.org

Table 2: Influence of Base on Diastereoselective Alkylation for Lavandulol Precursors

BaseDiastereomeric Excess (de)FindingReference
Sodium Hexamethyldisilazide (NaHMDS)Up to 74%Considered the more suitable base for achieving good yields and acceptable diastereoselectivity. researchgate.net
Lithium Diisopropylamide (LDA)Significantly LowerResulted in lower diastereoselectivity and reduced process efficiency. journals.co.za

Regio- and Stereoselective Desulfonylation Methods

A notable strategy for the synthesis of lavandulol involves the regio- and stereoselective desulfonylation of β-tosylhomoallylic alcohols. This method provides a convenient route to allylic and homoallylic alcohols. Specifically, the reductive desulfonylation of allylic sulfone derivatives has been successfully applied to the synthesis of (±)-lavandulol and isolavandulol in excellent yields. oup.comresearchgate.net This approach highlights the utility of sulfone chemistry in constructing complex acyclic terpenoids. researchgate.net

Transition Metal-Catalyzed Syntheses of this compound

Transition metal catalysis has emerged as a powerful tool for the efficient and selective synthesis of complex organic molecules, including this compound. mdpi.com These methods often allow for the construction of key carbon-carbon bonds and the introduction of chirality with high levels of control.

Palladium-Catalyzed Additions in Lavandulol Synthesis

Palladium catalysis has been instrumental in several synthetic routes toward lavandulol. One approach involves the selective deoxygenation of an allylic alcohol. This was demonstrated in an efficient synthesis of (+)-(S)-lavandulol starting from (−)-(R)-carvone. acs.org The key step is a Pd(dppe)Cl₂-catalyzed reduction of an alkoxyalkyl ether derivative with LiBHEt₃, which selectively removes the allylic hydroxyl group. acs.org

Another application of palladium catalysis is seen in intramolecular additions. Although not directly yielding this compound in the cited example, palladium-catalyzed intramolecular nucleophilic additions of aryl iodides to ketones have been shown to proceed with excellent stereoselectivity, forming bi- and tricyclic alcohol products. beilstein-journals.org This type of transformation, involving the in situ generation of an organopalladium species that adds to a carbonyl group, demonstrates the potential of palladium catalysis for creating stereodefined alcohol functionalities present in molecules like lavandulol. beilstein-journals.org Furthermore, an indium/palladium-mediated reaction of isopropenyloxirane with 3-methylbut-2-enal provides a short synthesis of lavandulol. researchgate.net

Boron Trifluoride Catalysis in this compound Synthesis

Boron trifluoride (BF₃), a versatile Lewis acid, has been employed in key carbon-carbon bond-forming reactions for the synthesis of lavandulol. nbinno.comias.ac.in One such application is in the hydroxymethylation of allylic stannanes. The reaction of a specific stannane (B1208499) with trioxane, catalyzed by BF₃·OEt₂, was used to synthesize (+)-lavandulol in a 57% yield. researchgate.netresearchgate.net

Additionally, the Lewis acid-catalyzed Prins reaction offers a more direct and cost-effective alternative. The reaction of the hydrocarbon precursor with paraformaldehyde, catalyzed by a Lewis acid like boron trifluoride, can produce lavandulol. researchgate.net These methods showcase the utility of boron trifluoride in constructing the lavandulol skeleton through electrophilic additions to alkenes. researchgate.netresearchmap.jp

Biocatalytic and Chemoenzymatic Synthesis Approaches for this compound

Biocatalysis, particularly the use of enzymes, offers a green and highly selective alternative for the production of enantiomerically pure compounds under mild reaction conditions. researchgate.net Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical synthesis, are powerful approaches for accessing chiral molecules like this compound. acs.org

Enzymatic Resolution of Racemic Lavandulol

The most widely utilized enzymatic method for obtaining enantiomers of lavandulol is the kinetic resolution of the racemate. mdpi.commdpi.com This process relies on the differential reaction rate of an enzyme towards the two enantiomers of a racemic substrate, allowing for the separation of the unreacted enantiomer from the newly formed product. mdpi.commdpi.com

Lipases are a class of enzymes that have been extensively studied for the kinetic resolution of racemic lavandulol due to their versatility in catalyzing esterification and transesterification reactions. chemrxiv.orgresearchgate.net Various lipases and reaction conditions have been explored to optimize the separation of this compound and (R)-lavandulol.

The choice of acylating agent has been shown to significantly impact the efficiency of the resolution. The use of succinic anhydride (B1165640) as the acylating agent with lipase (B570770) catalysis offers a convenient method for preparing enantiomerically pure (R)-lavandulol (98% e.e.) in a single resolution cycle. researchgate.netresearchgate.net A subsequent resolution cycle can then provide this compound with a 90% e.e. researchgate.net This method is particularly advantageous as it can eliminate the need for tedious chromatographic separation. researchgate.netresearchgate.net

Porcine pancreas lipase (PPL) has also been effectively used in the enzymatic transesterification of racemic lavandulol with vinyl acetate. researchgate.net A two-cycle process achieved high enantioselectivity, yielding (R)-lavandulol with 96.7% e.e. and this compound with 92.6% e.e. researchgate.net

The following table summarizes the findings of various lipase-mediated kinetic resolution studies on racemic lavandulol.

EnzymeAcyl DonorKey FindingsReference
Candida antarctica Lipase B (Novozym 435)Acetic AcidAt ~55% conversion, yielded this compound (42% yield, 52% e.e.) and (R)-lavandulyl acetate (51% yield, 48% e.e.). nih.govyork.ac.uk
Lipase (unspecified)Succinic AnhydrideOne cycle yielded (R)-lavandulol (98% e.e.). A second cycle yielded this compound (90% e.e.). Eliminates chromatographic separation. researchgate.netresearchgate.net
Porcine Pancreas Lipase (PPL)Vinyl AcetateA two-cycle transesterification yielded (R)-lavandulol (96.7% e.e.) and this compound (92.6% e.e.). researchgate.net

These studies demonstrate that lipase-mediated kinetic resolution is a highly effective and adaptable strategy for producing enantiomerically enriched this compound, with the choice of enzyme and acyl donor being critical parameters for achieving high enantioselectivity. mdpi.comresearchgate.net

Specific Enzyme Applications in this compound Resolution

The kinetic resolution of racemic lavandulol, a process where one enantiomer reacts faster than the other, is a cornerstone of its enzymatic synthesis. Lipases, a class of hydrolases, have been extensively studied for this purpose due to their stereoselectivity.

Candida antarctica lipase B, particularly in its immobilized form as Novozym 435, is a widely used biocatalyst for the resolution of racemic lavandulol. mdpi.com This enzyme typically facilitates the acylation of the alcohol, showing a preference for one enantiomer, which allows for the separation of the resulting ester from the unreacted alcohol.

One approach involves the acylation of racemic lavandulol with succinic anhydride, catalyzed by Novozym 435. researchgate.net This method is advantageous as it can avoid the need for complex chromatographic separation. Another study utilized Novozym 435 with acetic acid as the acyl donor. mdpi.com While this particular process yielded (R)-acetyl lavandulol with modest enantiomeric purity, its industrial potential is significant due to the use of an immobilized lipase. mdpi.comresearchgate.net

The enantioselectivity of Novozym 435 can be influenced by various reaction conditions. For instance, in the conversion of lavandulol to lavandulyl acetate in supercritical carbon dioxide, increased temperatures were found to lower the enantioselectivity. google.com

Table 1: Applications of Candida antarctica Lipase B (Novozym 435) in Lavandulol Resolution
Acyl DonorKey FindingsReference
Succinic AnhydrideAllows for resolution without requiring tedious chromatographic separation. researchgate.net
Acetic AcidYielded (R)-acetyl lavandulol, though with modest enantiomeric purity. The process is noted for its industrial relevance. mdpi.com
Vinyl Acetate (in supercritical CO2)Conversions of up to 86% were observed. Higher temperatures led to lower enantioselectivity. google.com

Porcine Pancreas Lipase (PPL) exhibits a contrasting stereoselectivity to Novozym 435 in the resolution of lavandulol. mdpi.com When vinyl acetate is used as the acylating agent, PPL preferentially catalyzes the formation of (S)-lavandulyl acetate in good enantiomeric purity. mdpi.com This reaction demonstrates high enantioselectivity, with a reported enantiomeric ratio (E) of approximately 42. mdpi.com

The use of PPL-catalyzed acylation has been successfully applied to obtain enantiomerically enriched (R)-lavandulol with a high enantiomeric excess of 98%. researchgate.net Another study achieved high enantioselectivity in a two-cycle enzymatic transesterification of racemic lavandulol with vinyl acetate using PPL, yielding (R)-lavandulol with 96.7% ee and this compound with 92.6% ee. researchgate.net

Table 2: Applications of Porcine Pancreas Lipase (PPL) in Lavandulol Resolution
Acyl DonorEnantiomer Preferentially AcylatedEnantiomeric Excess (ee) / Enantiomeric Ratio (E)Reference
Vinyl AcetateThis compoundE ≈ 42 mdpi.com
Not Specified (Acylation)Not Specified(R)-lavandulol with 98% ee researchgate.net
Vinyl Acetate (Two-cycle transesterification)Not Specified(R)-lavandulol with 96.7% ee and this compound with 92.6% ee researchgate.net

The determination of enantioselectivity and enantiomeric excess (ee) is critical for evaluating the effectiveness of biocatalytic resolutions. A key technique for this is chiral gas chromatography (GC). nih.govresearchgate.net This method utilizes capillary columns with chiral stationary phases, such as derivatized cyclodextrins, to separate the enantiomers of lavandulol and its derivatives. nih.govresearchgate.net

For instance, the enantiomeric composition of lavandulol in lavender essential oil has been studied using flow-modulated comprehensive two-dimensional gas chromatography (GC×GC) with chiral columns. nih.gov This advanced technique allows for the determination of enantiomeric and excess ratios for various chiral compounds, including lavandulol. nih.govresearchgate.net The use of different cyclodextrin-based chiral stationary phases, such as 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin and 2,3,6-tri-O-methyl-β-cyclodextrin, enables the effective separation and quantification of the enantiomers. nih.gov

Supercritical carbon dioxide (scCO₂) has emerged as a promising alternative to conventional organic solvents in biocatalysis. nih.govsemanticscholar.org It offers advantages such as being non-toxic, non-flammable, and having tunable properties. nih.gov The use of scCO₂ can enhance the transport of substrates to the enzyme's active site, potentially increasing reaction rates. researchgate.net

In the context of lavandulol, its conversion to lavandulyl acetate has been successfully achieved using immobilized Candida antarctica lipase B (Novozym 435) in scCO₂. researchgate.netnih.govsemanticscholar.org Studies have shown that conversions of up to 86% can be reached at a substrate concentration of 60 mM, a temperature of 60°C, and a pressure of 10 MPa. google.comnih.govsemanticscholar.org However, it was observed that an increase in temperature led to a decrease in the enantioselectivity of the reaction, while changes in pressure and density had minimal impact on this parameter. google.comnih.govsemanticscholar.org

Whole-Cell Biotransformation Studies of Lavandulol

Whole-cell biotransformations offer a valuable alternative to using isolated enzymes, as they provide the necessary cofactors and a natural cellular environment for the enzymatic reactions. Several fungal strains have been investigated for their ability to transform lavandulol.

Rhizopus oryzae : This soil-isolated fungus has been shown to biotransform (±)-lavandulol into several metabolites. researchgate.netnih.gov The primary transformations involve hydroxylation at the allylic methyl groups and epoxidation of the double bond. researchgate.netnih.gov GC and GC-MS analyses have indicated that this fungus can transform both the (R)- and (S)-enantiomers of lavandulol into their corresponding hydroxylated or epoxy derivatives. researchgate.netnih.gov

Glomerella cingulata : This plant pathogenic fungus metabolizes (±)-lavandulol primarily through oxidation at the C-4 double bond. acs.orgacs.org This leads to the formation of products such as (−)-(2S,4S)-1,5-epoxy-5-methyl-2-(1-methylethenyl)-4-hexanol. acs.orgacs.org In fact, this biotransformation can yield the enantiomerically pure (−)-(2S,4S)-1,5-epoxy-5-methyl-2-(1-methylethenyl)-4-hexanol with 100% enantiomeric excess. tandfonline.comresearchgate.net Hydroxylation at the C-6 position to produce 6-hydroxylavandulol also occurs. acs.orgacs.org

Acremonium roseum : The synthesis of both (R)- and this compound from (S)- and (R)-limonene, respectively, has been reported using Acremonium roseum. researchgate.netlodz.pl This process involves a Baeyer-Villiger oxidation step mediated by the microorganism. lodz.pl

Table 3: Whole-Cell Biotransformation of Lavandulol by Fungal Strains
Fungal StrainSubstratePrimary TransformationKey ProductsReference
Rhizopus oryzae(±)-lavandulolHydroxylation and epoxidationHydroxylated and epoxy derivatives researchgate.netnih.gov
Glomerella cingulata(±)-lavandulolOxidation of C-4 double bond, hydroxylation(−)-(2S,4S)-1,5-epoxy-5-methyl-2-(1-methylethenyl)-4-hexanol (100% ee), 6-hydroxylavandulol acs.orgacs.orgtandfonline.comresearchgate.net
Acremonium roseum(S)- and (R)-limoneneBaeyer-Villiger oxidation(R)- and this compound researchgate.netlodz.pl
Microbial Transformation Pathways of Lavandulol Derivatives

The biotransformation of lavandulol and its derivatives using whole-cell microbial systems represents a significant pathway for producing modified lavandulol structures. Various microorganisms, particularly fungi, have been shown to catalyze specific reactions, such as hydroxylations and oxidations, on the lavandulol skeleton.

Fungal biotransformations are a key area of research. The fungus Rhizopus oryzae has demonstrated the ability to transform racemic (±)-lavandulol into corresponding oxygenated metabolites. medchemexpress.com Specifically, this soilborne fungus can epoxidate the double bonds of acyclic monoterpenoids like lavandulol, leading to hydroxylated derivatives. researchgate.net Another fungal species, Glomerella cingulata, has been investigated for its transformation of saturated acyclic monoterpenoids. acs.org It regioselectively hydroxylates tetrahydrolavandulol (B1584219) at the isopropyl group to produce 5-hydroxytetrahydrolavandulol. researchgate.netacs.org

Certain Aspergillus species are capable of biotransforming lavandulol into lavandulic acid. researchgate.net In a similar oxidative process, Aspergillus ochraceus has been used to convert a racemic mixture of lavandulol. The reaction is typically monitored until approximately 50% conversion is achieved, after which the products are extracted. google.com These transformations highlight the potential of microorganisms to serve as biocatalysts for producing lavandulol-derived acids. google.com

The table below summarizes the microbial transformation of lavandulol and its derivatives by various fungal strains.

MicroorganismSubstrateKey TransformationProduct
Rhizopus oryzae(±)-LavandulolEpoxidation / HydroxylationOxygenated/Hydroxylated derivatives
Glomerella cingulataTetrahydrolavandulolRegioselective Hydroxylation5-Hydroxytetrahydrolavandulol
Aspergillus spp.LavandulolOxidationLavandulic acid
Aspergillus ochraceus(±)-LavandulolOxidationLavandulic acid
Acremonium roseum(S)-Limonene / (R)-LimoneneChemomicrobial Synthesis(R)-Lavandulol / this compound

Chemoenzymatic Pathways for this compound Production

Chemoenzymatic methods, which combine chemical synthesis with biological catalysis, are highly effective for producing enantiomerically pure this compound. These pathways typically involve the kinetic resolution of racemic lavandulol using isolated enzymes, most commonly lipases.

A widely used strategy is the lipase-catalyzed asymmetric esterification or transesterification of racemic lavandulol. Lipase B from Candida antarctica (CALB), often in its immobilized form (Novozym 435), is frequently employed. In one approach, racemic lavandulol undergoes asymmetric esterification with acetic acid as the acyl donor, catalyzed by CALB. google.comnih.gov This reaction preferentially acylates the (R)-enantiomer, leaving behind the unreacted this compound. A preparative resolution of 25 mM racemic lavandulol, when stopped at approximately 55% conversion, yielded this compound with a 52% enantiomeric excess (e.e.) and (R)-lavandulyl acetate with a 48% e.e. nih.gov The process has also been successfully conducted in supercritical carbon dioxide, achieving conversions up to 86%. google.com

Porcine pancreas lipase (PPL) has also been utilized, demonstrating different selectivity. When racemic lavandulol is transesterified with vinyl acetate using PPL, a two-cycle process can yield (R)-lavandulol with 96.7% e.e. and this compound with 92.6% e.e. researchgate.net Another effective acylating agent for lipase-catalyzed resolution is succinic anhydride. This method is noted for simplifying the work-up process as it avoids the need for extensive chromatographic separation and is particularly suitable for preparing enantiomerically pure (R)-lavandulol, which in turn allows for the isolation of this compound. researchgate.net

The following table details various chemoenzymatic methods for the resolution of racemic lavandulol to produce the (S)-enantiomer.

EnzymeAcyl DonorKey ProcessProducts
Candida antarctica Lipase B (CALB)Acetic AcidAsymmetric EsterificationThis compound, (R)-Lavandulyl acetate
Porcine Pancreas Lipase (PPL)Vinyl AcetateEnzymatic TransesterificationThis compound, (R)-Lavandulol
Candida antarctica Lipase B (CALB)Succinic AnhydrideLipase-catalyzed AcylationThis compound, (R)-Lavandulol ester

Biosynthesis and Metabolic Engineering of S Lavandulol

Endogenous Biosynthetic Pathways of (S)-Lavandulol in Plants

All terpenoids, including this compound, originate from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to synthesize these essential precursors: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. nih.gov

Mevalonate (MVA) Pathway Contributions to Isoprenoid Precursors

The mevalonate (MVA) pathway is primarily active in the plant cell's cytosol and peroxisomes. nih.gov It begins with the condensation of three acetyl-CoA molecules and proceeds through a series of enzymatic steps to produce IPP. biorxiv.org While the MVA pathway is a fundamental source of isoprenoid precursors, it is predominantly associated with the synthesis of sesquiterpenes (C15) and triterpenes (C30). researchgate.netfrontiersin.org Although cross-talk between the MVA and MEP pathways can occur, where precursors from one pathway are utilized in the other, the MVA pathway's direct contribution to monoterpene synthesis, like that of lavandulol (B192245), is generally considered minor compared to the MEP pathway. biorxiv.orgresearchgate.netthieme-connect.de

2-C-Methyl-D-Erythritol-4-Phosphate (MEP) Pathway Involvement in Monoterpene Synthesis

The 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, localized within the plastids, is the primary route for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes in plants. nih.govresearchgate.netnih.gov This pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate. biorxiv.org As this compound is a monoterpene, its fundamental precursors are predominantly synthesized through this plastidial MEP pathway. nih.govpnas.org Studies have shown that the MEP pathway is the main source of IPP and DMAPP for monoterpene formation in the specialized tissues of aromatic plants like lavender. nih.govresearchgate.net

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) in Lavandulol Biosynthesis

Both the MVA and MEP pathways culminate in the production of IPP and DMAPP. biorxiv.orgnih.gov For most "regular" monoterpenes, the biosynthetic process involves a head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. researchgate.net However, the formation of this compound is distinct, classifying it as an "irregular" monoterpene. nih.govnih.govdoaj.org Its unique carbon skeleton is not formed from a combination of IPP and DMAPP, but rather from the unusual "head-to-middle" condensation of two DMAPP molecules. nih.govresearchgate.netnih.gov This atypical condensation is a critical branching point from regular monoterpene synthesis and is catalyzed by a specialized enzyme. nih.gov

Enzymatic Machinery in this compound Biosynthesis

The formation of this compound from the universal precursors is governed by a specific set of enzymes that direct the unique condensation and subsequent modification reactions.

Prenyl Diphosphate Synthases (e.g., Lavandulyl Diphosphate Synthase)

The key enzyme responsible for the formation of the lavandulane skeleton is Lavandulyl Diphosphate Synthase (LPPS). nih.govwikipedia.org This enzyme belongs to the family of cis-prenyl diphosphate synthases. nih.gov LPPS specifically catalyzes the head-to-middle condensation of two DMAPP molecules to produce lavandulyl diphosphate (LPP), the direct precursor to lavandulol. nih.govresearchgate.net

An LPPS from Lavandula x intermedia, designated LiLPPS, has been isolated and extensively characterized. nih.gov The recombinant LiLPPS protein was shown to be a homodimer that specifically uses DMAPP as its substrate to form LPP. nih.govresearchgate.net Kinetic analysis of this enzyme revealed its specific activity and affinity for its substrate. nih.govnih.govresearchgate.net The determination of the X-ray structure of LPPS has provided further insight into its unique catalytic mechanism compared to other terpene synthases. nih.govresearchgate.net

Table 1: Kinetic Parameters of Lavandulyl Diphosphate Synthase (LiLPPS) from Lavandula x intermedia

ParameterValueReference
Apparent Km for DMAPP208 ± 12 μM nih.govnih.gov
Apparent kcat0.1 s-1 nih.govnih.gov
Hill Coefficient2.7 nih.govnih.gov

Other Putative Enzymes in the Lavandulol Biosynthetic Cascade

The product of the LPPS-catalyzed reaction is lavandulyl diphosphate (LPP), not the final alcohol, this compound. nih.govnih.gov Therefore, a subsequent enzymatic step is required to remove the diphosphate group. This dephosphorylation is presumed to be carried out by a phosphatase enzyme.

While the exact phosphatase responsible for this conversion in lavender plants has not been fully characterized, its necessity is well-recognized. biorxiv.org Metabolic engineering studies aimed at producing lavandulol in microorganisms have successfully demonstrated this step. For instance, researchers have screened for and identified pyrophosphatases, such as RdgB from Escherichia coli, that can efficiently catalyze the conversion of LPP into lavandulol. biorxiv.orgresearchgate.netbiorxiv.org This provides strong evidence for the existence and role of a similar phosphatase in the native biosynthetic cascade within lavender. biorxiv.org

Genetic and Epigenetic Regulation of this compound Biosynthesis

The production of this compound, like other terpenoids, is meticulously controlled by a complex network of genetic and epigenetic mechanisms. These regulatory layers ensure that the synthesis of such secondary metabolites occurs at the appropriate time, in the correct tissues, and in response to various developmental and environmental signals.

Transcriptional Regulation of Terpenoid Pathways

The biosynthesis of terpenoids is fundamentally governed at the transcriptional level through the action of transcription factors (TFs). nih.govnih.govmdpi.com These proteins bind to specific recognition sites (cis-elements) in the promoter regions of genes encoding biosynthetic enzymes, thereby activating or repressing their expression. nih.govmdpi.com This regulation allows for precise control over the metabolic flux through pathways like the 2-C-methyl-D-erythritol-4-phosphate (MEP) and mevalonate (MVA) pathways, which produce the universal terpenoid precursors.

Several major families of transcription factors are implicated in the regulation of terpenoid biosynthesis across various plant species. nih.gov These TFs can fine-tune the accumulation of terpenoids by modulating the expression of rate-limiting enzymes in the biosynthetic pathways. nih.gov They can function independently or in response to stimuli such as hormones or environmental stress, forming a complex regulatory network. nih.gov

Transcription Factor FamilyGeneral Role in Terpenoid Biosynthesis
AP2/ERF (Apetala2/Ethylene Responsive Factor)Often involved in activating the expression of terpene synthase (TPS) genes and can be induced by hormones like jasmonate. nih.govnih.gov
bHLH (basic Helix-Loop-Helix)Known to regulate genes in both the MVA and MEP pathways, often working in concert with other TFs like MYB to control metabolic branches. nih.gov
MYB (Myeloblastosis)A large family of TFs that can act as both positive and negative regulators of various secondary metabolite pathways, including terpenoids.
WRKYPrimarily associated with plant defense responses, these TFs can induce the expression of terpenoid pathway genes upon biotic or abiotic stress.
bZIP (basic Leucine Zipper)These factors are involved in diverse processes, including hormone signaling and stress responses, which can indirectly or directly influence terpenoid production. nih.govnih.gov
NAC (NAM, ATAF, CUC)Implicated in developmental processes and stress responses, with some members shown to regulate monoterpene synthesis. nih.gov

Role of miRNA Families in Biosynthetic Gene Expression

Beyond transcriptional control, epigenetic regulation via microRNAs (miRNAs) provides another critical layer of control over terpenoid biosynthesis. nih.govmdpi.com MiRNAs are small, non-coding RNA molecules, typically 20-24 nucleotides in length, that function as post-transcriptional regulators. researchgate.net They achieve this by binding to complementary sequences on messenger RNA (mRNA) transcripts, leading to either the cleavage of the target mRNA or the inhibition of its translation into a protein.

This mechanism allows for the fine-tuning of gene expression related to secondary metabolism. In the context of terpenoid synthesis, miRNAs can target the transcripts of biosynthetic enzymes or the transcription factors that regulate them. For instance, studies in Lavandula species have highlighted the role of miRNAs in the regulation of secondary metabolite production. nih.govmdpi.com Several conserved miRNA families have been identified across different plant species that are involved in regulating the building blocks of compounds like this compound.

miRNA FamilyPotential Role in Terpenoid Biosynthesis Regulation
miR156/157Targets SQUAMOSA promoter-binding protein-like (SPL) transcription factors, which can influence developmental timing and secondary metabolism.
miR396Known to regulate Growth-Regulating Factors (GRFs) and has been implicated in the synthesis of monoterpenoids and sesquiterpenoids. nih.gov
miR169A conserved miRNA family that can target Nuclear Factor Y subunit A (NF-YA) transcripts, which may be involved in stress responses that modulate terpenoid production. researchgate.net
miR5021Has been suggested to play a role in the regulation of terpenoid backbone biosynthesis. nih.gov

Metabolic Engineering Strategies for Modulating this compound Production

The low abundance of many valuable terpenoids, including this compound, in their native plant sources has driven the development of metabolic engineering strategies to enhance their production. These approaches, applied in both plants and microorganisms, aim to optimize metabolic pathways for increased yield and purity.

Overexpression of Key Biosynthetic Genes (e.g., DXS) in Transgenic Plants

A primary strategy for boosting terpenoid output is to overexpress genes that encode rate-limiting enzymes in the biosynthetic pathway. nih.gov The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) catalyzes the first committed step of the MEP pathway, which is responsible for producing the precursors for monoterpenes like this compound in the plastids. nih.gov As a rate-limiting enzyme, its activity level is a critical bottleneck for the entire pathway.

Research has demonstrated that overexpressing the DXS gene can significantly increase the production of terpenoids. nih.gov In one notable study, spike lavender (Lavandula latifolia) was genetically transformed to overexpress a DXS gene from Arabidopsis thaliana. nih.gov The resulting transgenic lavender plants produced significantly higher yields of essential oils compared to non-transgenic control plants, demonstrating the efficacy of this approach. nih.gov Similar results have been observed in other plant species; for example, overexpression of DXS in rose-scented geranium and Withania somnifera led to an enhanced accumulation of essential oils and withanolides, respectively. nih.govnih.gov

Enhancing this compound Yields in Plant Cultivars and Microorganisms

Beyond transgenic plants, efforts to enhance this compound yields have focused on both optimizing cultivation practices for lavender and engineering microbial systems for heterologous production.

A more direct and targeted approach involves the use of microorganisms as cellular factories. The biosynthesis of lavandulol has been successfully achieved in engineered microbes, offering a promising alternative to agricultural extraction. biorxiv.org In one study, the irregular monoterpene was produced for the first time in the yeast Saccharomyces cerevisiae. By systematically engineering the MVA pathway to increase the supply of the precursor dimethylallyl diphosphate (DMAPP) and introducing a lavandulyl diphosphate synthase, researchers achieved a significant titer.

Engineering Strategy in S. cerevisiaeResulting Lavandulol Titer (mg/L)
Initial heterologous expressionTrace amounts
Overexpression of key MVA pathway enzymes (IDI1, tHMG1)Increased production by 113.43% over initial strain
Reduction of competing pathways (deletion of MLS1, CIT2)Further incremental increases
Fed-batch fermentation in 5L bioreactor with optimized strain308.92 mg/L

Data sourced from studies on heterologous biosynthesis of lavandulol.

More recently, researchers have also established the de novo biosynthesis of lavandulol and lavandulyl acetate (B1210297) in Escherichia coli. biorxiv.org By screening for an efficient pyrophosphatase and introducing a lavender-derived alcohol acyltransferase, they created a microbial platform capable of producing these key fragrance molecules. biorxiv.org

Elicitation Studies for Secondary Metabolite Augmentation

Elicitation is a biotechnological strategy that involves the application of specific compounds (elicitors) to plant cells or tissues to induce a defense response, which often includes the enhanced production of secondary metabolites. nih.govnih.gov This technique is one of the most effective methods for improving the output of high-value compounds from plant cell cultures. nih.govmdpi.com

Elicitors can be biotic (e.g., yeast extract, chitosan) or abiotic (e.g., heavy metal salts, UV radiation) in origin. nih.gov Phytohormones associated with plant defense signaling, such as jasmonic acid (JA) and its volatile derivative methyl jasmonate (MeJA), as well as salicylic acid (SA), are particularly potent elicitors. mdpi.comnih.govnih.gov When recognized by plant cell receptors, these signaling molecules trigger a defensive cascade that upregulates the expression of genes in secondary metabolite pathways, including those for terpenoids. nih.govmdpi.com

Studies on Lavandula species have confirmed their responsiveness to elicitors. For instance, the application of methyl jasmonate and yeast extract to cell suspension cultures of Lavandula angustifolia was shown to significantly increase the accumulation of rosmarinic acid, another important secondary metabolite. jmp.ir Given that the expression of key terpenoid pathway genes like DXS is induced by jasmonates, it is a well-established hypothesis that elicitation can effectively augment the biosynthesis of terpenoids such as this compound in lavender cultures. maxapress.com

Synthesis and Functional Exploration of S Lavandulol Derivatives and Analogues

Synthetic Routes to (S)-Lavandulol Esters

This compound, a naturally occurring irregular monoterpenoid, serves as a valuable chiral starting material for the synthesis of a variety of esters. These esters are of significant interest due to their applications as fragrance components and insect pheromones. The synthetic strategies employed to produce these esters often focus on preserving the stereochemical integrity of the (S)-chiral center.

(S)-Lavandulyl Senecioate Synthesis

(S)-Lavandulyl senecioate is a known insect sex pheromone. One common laboratory-scale synthesis involves the esterification of this compound with senecioyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger. The reaction mixture is usually maintained at a low temperature, for instance, 0°C, in a suitable solvent like ether.

Another synthetic approach is through a transesterification reaction. This method involves reacting this compound with an alkyl senecioate in the presence of a catalyst. The reaction often requires heating to drive the equilibrium towards the formation of the desired (S)-lavandulyl senecioate by distilling off the alcohol byproduct.

A chemoenzymatic method has also been employed for the synthesis of both enantiomers of lavandulyl senecioate, starting from racemic lavandulol (B192245). This process utilizes a two-cycle enzymatic transesterification with vinyl acetate (B1210297), catalyzed by Porcine pancreas lipase (B570770), to first resolve the racemic lavandulol. The resulting enantiomerically enriched this compound can then be esterified to yield (S)-lavandulyl senecioate.

ReactantsReagents/CatalystSolventConditionsProduct
This compound, Senecioyl chloridePyridineEther0°C(S)-Lavandulyl senecioate
This compound, Alkyl senecioateCatalyst-Heating, Distillation(S)-Lavandulyl senecioate
Racemic lavandulol, Vinyl acetatePorcine pancreas lipase-Two-cycle transesterificationThis compound
This compound--Esterification(S)-Lavandulyl senecioate

(S)-Lavandulyl Acetate Synthesis

The synthesis of (S)-lavandulyl acetate can be achieved through various methods, including enzymatic and biomimetic approaches. A widely used method is the asymmetric enzymatic esterification of racemic lavandulol. nih.gov This process often utilizes lipase B from Candida antarctica as the biocatalyst and acetic acid as the acyl donor. nih.gov The reaction can achieve high yields, and by controlling the conversion rate, it is possible to obtain optically enriched this compound and (R)-lavandulyl acetate. nih.gov The unreacted this compound can then be acetylated to produce (S)-lavandulyl acetate.

Biomimetic synthesis offers another route, starting from 2-methyl-3-butene-2-ol. This approach involves a regioselective prenylation reaction in the presence of an acid medium to generate key carbocation intermediates, which ultimately lead to the formation of lavandulyl acetate.

Starting MaterialMethodCatalyst/ReagentsKey IntermediatesProduct
Racemic lavandulolAsymmetric enzymatic esterificationLipase B from Candida antarctica, Acetic acid(R)-lavandulyl acetateThis compound
This compoundAcetylation--(S)-Lavandulyl acetate
2-Methyl-3-butene-2-olBiomimetic synthesisAcidCarbocationsLavandulyl acetate

(S)-Lavandulyl 2-Methylbutanoate Synthesis

(S)-Lavandulyl 2-methylbutanoate is another ester of this compound with applications in the study of insect pheromones. An efficient synthesis of this compound has been reported as part of a broader synthetic strategy that also yields this compound and (S)-lavandulyl senecioate. researchgate.net This approach utilizes a chiral-pool strategy, starting from a suitable chiral precursor. A key step in this synthesis is an orthoester Johnson-Claisen rearrangement, which allows for the stereocontrolled construction of the carbon skeleton. Following the formation of the this compound backbone, standard esterification procedures can be employed to introduce the 2-methylbutanoate group.

Chemoenzymatic Derivatization of this compound

Chemoenzymatic methods provide a powerful tool for the derivatization of this compound, offering high selectivity and mild reaction conditions. Lipases are particularly effective biocatalysts for these transformations. The enzymatic resolution of racemic lavandulol is a common application, allowing for the preparation of enantiomerically enriched this compound.

One notable method involves the lipase-catalyzed acylation of racemic lavandulol with succinic anhydride (B1165640). This process can yield enantiomerically pure (R)-lavandulol after one resolution cycle, leaving behind enriched this compound. A second resolution cycle can further increase the enantiomeric excess of the this compound.

Porcine pancreas lipase has also been utilized in the enzymatic transesterification of racemic lavandulol with vinyl acetate. This two-cycle process has demonstrated high enantioselectivity, yielding this compound with a high enantiomeric excess. These chemoenzymatic strategies are valuable for producing the chiral precursors necessary for the synthesis of stereochemically pure derivatives.

BiocatalystAcyl DonorSubstrateOutcome
LipaseSuccinic anhydrideRacemic lavandulolEnriched this compound and enantiomerically pure (R)-lavandulol
Porcine pancreas lipaseVinyl acetateRacemic lavandulolThis compound with high enantiomeric excess

Structural Modification and Analogue Synthesis for Biological Probing

The structural modification of this compound and the synthesis of its analogues are crucial for investigating structure-activity relationships (SAR), particularly in the context of its role as a component of insect pheromones. By systematically altering the structure of the parent molecule, researchers can probe the specific molecular features that are essential for biological activity.

For instance, the synthesis of various esters of this compound, such as the senecioate, acetate, and 2-methylbutanoate, allows for the evaluation of how different acyl groups influence the molecule's interaction with insect receptors. The chain length, branching, and presence of unsaturation in the ester moiety can all impact the biological response.

Furthermore, modifications to the lavandulol skeleton itself can provide valuable insights. The synthesis of analogues with altered carbon backbones or the introduction of different functional groups can help to map the binding pocket of the target receptor. These studies are essential for the design of more potent and selective pheromone analogues for use in pest management strategies. The attractive activity of synthetic (R)-lavandulyl (R)-2-methylbutanoate to certain insect species highlights the importance of stereochemistry in biological activity, underscoring the need for precise synthetic control when preparing analogues for biological probing. researchgate.net

Biological and Ecological Interrogations of S Lavandulol

Pheromonal Functions and Chemoecological Significance of (S)-Lavandulol

This compound, a naturally occurring monoterpene alcohol, plays a significant role in the chemical communication of various insect species. Its functions are primarily associated with pheromonal activities, influencing behaviors critical for reproduction and aggregation. This section explores the identification and roles of this compound and its derivatives as key components of sex and aggregation pheromones in several economically important insect pests.

Identification as Sex Pheromone Components

This compound and its esters have been identified as crucial components of female-produced sex pheromones in several mealybug species. These chemical signals are vital for attracting males, thereby mediating reproduction.

The vine mealybug, Planococcus ficus, is a significant pest in vineyards worldwide. unimi.it Research into its chemical ecology has led to the identification of this compound derivatives as key components of its sex pheromone.

Initially, sexually mature females of P. ficus were found to produce both this compound and its corresponding ester, (S)-(+)-lavandulyl senecioate. researchgate.net While the ester was highly attractive to mature male mealybugs, this compound by itself was not. researchgate.net Further studies on Californian populations identified (S)-lavandulyl senecioate as the single-component sex pheromone. researchgate.netscispace.com Interestingly, research on Israeli populations of the vine mealybug identified a second active component, (S)-lavandulyl isovalerate, in addition to (S)-lavandulyl senecioate. unimi.itresearchgate.netscispace.comresearchgate.net

Subsequent investigations revealed that the presence of these two components could be influenced by the mealybugs' diet. Feral mealybugs collected from vineyards primarily produce and respond to (S)-lavandulyl senecioate. researchgate.net However, when these mealybugs were reared in the laboratory on potato sprouts, the relative amount of (S)-lavandulyl isovalerate increased with each generation. researchgate.net This suggests a potential dietary influence on pheromone biosynthesis.

Field and laboratory bioassays have confirmed the activity of these compounds. While both (S)-lavandulyl senecioate and (S)-lavandulyl isovalerate showed similar levels of attractiveness to males in indoor assays, vineyard trials indicated that males were primarily attracted to (S)-lavandulyl senecioate. unimi.it It was also noted that while the racemic mixture of lavandulyl senecioate was as attractive as the natural (S)-enantiomer, indicating the unnatural enantiomer is not inhibitory, lavandulol (B192245) itself can antagonize male attraction at higher doses. acs.orgoup.com

Table 1: Pheromone Components of the Vine Mealybug (Planococcus ficus)

Compound Role Attractiveness to Males Notes
(S)-Lavandulyl senecioate Primary sex pheromone component researchgate.netresearchgate.netacs.org High researchgate.net Identified in both Californian and Israeli populations. researchgate.netscispace.com
(S)-Lavandulyl isovalerate Secondary sex pheromone component unimi.itresearchgate.net Active, but less so than the senecioate in field trials unimi.it Found in Israeli populations, particularly in lab-reared colonies. researchgate.net

In the Japanese mealybug, Planococcus kraunhiae, a compound structurally related to lavandulol has been identified as a sex pheromone. The pheromone was identified as 2-isopropyliden-5-methyl-4-hexen-1-yl butyrate, also known as fujikonyl butyrate. rsc.orgrsc.org The alcohol portion of this pheromone, fujikonol, is a regioisomer of lavandulol. rsc.org This highlights the importance of the lavandulol structural motif in the chemical communication of Planococcus species.

Aggregation Pheromone Activity in Insect Species

Beyond its role in sexual communication, this compound and its enantiomer also function as components of aggregation pheromones, which serve to attract both males and females to a specific location for purposes such as feeding and mating.

The strawberry blossom weevil, Anthonomus rubi, is a major pest of strawberry crops in Europe. nih.gov The male-produced aggregation pheromone of this species is a blend of three compounds: grandlure (B1241601) I, grandlure II, and lavandulol. nih.govnmbu.nod-nb.info The naturally occurring ratio of these components is approximately 1:4:1. d-nb.inforesearchgate.net

Field trials have demonstrated that blends containing grandlure I, grandlure II, and lavandulol are significantly more attractive to weevils of both sexes than blends lacking lavandulol. nih.govnmbu.no While the male weevils produce the (R)-enantiomer of lavandulol, studies have shown that the (S)-enantiomer is not repellent, and the more cost-effective racemic mixture is equally attractive for use in traps. researchgate.net The addition of certain host plant volatiles, such as 1,4-dimethoxybenzene (B90301) from wild strawberry flowers, can further enhance the attractiveness of the aggregation pheromone, more than doubling trap catches. orgprints.org

Table 2: Aggregation Pheromone Components of the Strawberry Blossom Weevil (Anthonomus rubi)

Component Chemical Name Role
Grandlure I (cis)-1-methyl-2-(1-methylethenyl)cyclobutaneethanol Primary Component
Grandlure II (Z)-2-(3,3-dimethylcyclohexylidene)ethanol Primary Component

This compound's enantiomer, (R)-lavandulol, is a component of the male-produced aggregation pheromone of the bean flower thrips, Megalurothrips sjostedti, a significant pest of grain legumes in Africa. mdpi.comoup.comnih.gov The aggregation pheromone consists of two compounds: (R)-lavandulyl 3-methylbutanoate as the major component and (R)-lavandulol as the minor component. mdpi.comnih.gov

Behavioral studies have shown that both male and female M. sjostedti are attracted to the odor of conspecific males. nih.gov In laboratory assays using synthetic compounds, males were attracted to both the major and minor components of the pheromone, while females responded only to the major component, (R)-lavandulyl 3-methylbutanoate. nih.gov The identification of this aggregation pheromone opens up possibilities for the development of sustainable management strategies for this pest. nih.govresearchgate.net Another thrips species, the Western Flower Thrips (Frankliniella occidentalis), utilizes lavandulyl acetate (B1210297) (LA) and neryl methylbutanoate (NMB) as aggregation pheromones. plos.org

Species-Specific Enantiomeric Requirements for Pheromonal Response

Lavandulol and its esters are significant components of sex pheromones for several mealybug species (family Pseudococcidae), and the behavioral response of males is often highly dependent on the specific stereoisomer (enantiomer) of the compound.

For the vine mealybug, Planococcus ficus, the female-produced sex pheromone has been identified as (S)-lavandulyl senecioate. unimi.itresearchgate.netresearchgate.netscalenet.inforesearchgate.net Interestingly, studies have shown that racemic lavandulyl senecioate, which contains both (S) and (R) enantiomers, is as attractive to male mealybugs as the pure, naturally produced (S)-enantiomer. researchgate.netrsc.org This indicates that the unnatural (R)-enantiomer is not inhibitory to the attraction of P. ficus males. researchgate.netrsc.orgrsc.org In an Israeli population of P. ficus that was mass-reared, (S)-lavandulyl isovalerate was identified as an additional active pheromone component. unimi.itresearchgate.net

In contrast, the sex pheromone of the banana mealybug, Dysmicoccus grassii, primarily consists of esters of the (R)-enantiomer of lavandulol. rsc.orgnih.govacs.org The two principal components are (R)-lavandulyl propionate (B1217596) and (R)-lavandulyl acetate, found in a 6:1 ratio. rsc.orgnih.govacs.orgresearchgate.net In this case, the (R)-enantiomers are the active compounds, and the unnatural (S)-enantiomers were found to be neither attractive nor inhibitory. rsc.org

The pink hibiscus mealybug, Maconellicoccus hirsutus, utilizes a two-component pheromone system where one of the components is an ester of (R)-lavandulol, specifically (R)-lavandulyl (S)-2-methylbutanoate. rsc.orggoogle.com This highlights a case where the chirality of both the alcohol ((R)-lavandulol) and the acid moiety of the ester are critical for biological activity. google.compsu.edu

Table 1: Enantiomeric Specificity of Lavandulol-based Pheromones in Mealybugs

Species Pheromone Component(s) Active Enantiomer Role of Unnatural Enantiomer
Vine Mealybug (Planococcus ficus) (S)-Lavandulyl senecioate, (S)-Lavandulyl isovalerate (S) Not inhibitory researchgate.netrsc.orgrsc.org
Banana Mealybug (Dysmicoccus grassii) (R)-Lavandulyl propionate, (R)-Lavandulyl acetate (R) Not inhibitory rsc.org
Pink Hibiscus Mealybug (Maconellicoccus hirsutus) (R)-Lavandulyl (S)-2-methylbutanoate (R) Antagonistic psu.edu

Antagonistic Effects of this compound on Pheromonal Attraction

While this compound is a precursor to the primary attractant for the vine mealybug, Planococcus ficus, the alcohol itself can have an antagonistic effect on pheromonal attraction. Research has shown that while (S)-lavandulyl senecioate is the main attractant, the addition of this compound to pheromone traps can lead to a complete shutdown of attraction for male P. ficus. researchgate.netresearchgate.net At higher doses, lavandulol, which is also found in extracts from virgin females, was shown to inhibit the attraction of males. researchgate.netrsc.orgrsc.org

This inhibitory effect demonstrates a high degree of chemical specificity in the mealybug's sensory system. The antagonistic activity is also chirally specific to some degree. While this compound caused a shutdown of the traps, the inhibition by its antipode, (R)-lavandulol, was only moderate, indicating a level of chiral discrimination by the male's olfactory receptors. researchgate.netresearchgate.net

In the case of the pink hibiscus mealybug, Maconellicoccus hirsutus, certain unnatural stereoisomers of its pheromone have been shown to be antagonistic. Specifically, stereoisomers with an (R) configuration in the acid moiety of the ester can inhibit the attraction elicited by the natural pheromone. psu.edu This suggests that while the correct enantiomer binds to the olfactory receptor to trigger an attraction response, an incorrect stereoisomer can also bind and block or inhibit this response. psu.edu

Mechanistic Investigations of Associated Biological Activities (excluding clinical applications)

Antimicrobial Activity Mechanisms

Studies on essential oils containing lavandulol and related monoterpenes indicate that they damage the lipid layer of the bacterial cell membrane. nih.gov Gram-positive bacteria are often more susceptible to this action than Gram-negative bacteria. nih.govmdpi.com The difference in susceptibility is generally attributed to the complex outer membrane of Gram-negative bacteria, which is rich in lipopolysaccharides and can limit the diffusion of hydrophobic compounds like lavandulol. nih.gov The proposed mechanism involves the ability of these compounds to compromise the cell wall and cytoplasmic membrane, leading to a loss of stability and function. tandfonline.commonash.edu

Table 2: Proposed Antimicrobial Mechanisms of Lavandulol and Related Monoterpenoids

Mechanism Description Target Microorganisms
Cell Membrane Disruption Insertion into the lipid bilayer, increasing permeability and causing leakage of cellular contents. nih.gov Bacteria (Gram-positive and Gram-negative), Yeasts nih.govcabidigitallibrary.org
Cell Lysis The ultimate result of severe membrane damage, leading to cell death. Bacteria, Yeasts

Anti-Inflammatory Signaling Pathways

Lavandulol and essential oils containing it have demonstrated anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling cascade. frontiersin.orgnih.gov NF-κB is a crucial transcription factor that, in unstimulated cells, is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.

Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins. riken.jp This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. frontiersin.orgriken.jp

Essential oils containing lavandulol have been shown to interfere with this pathway at multiple points. They can impair the phosphorylation of IκB-α, which prevents its degradation. frontiersin.org Additionally, some lavender essential oils have been observed to directly decrease proteasomal activity. frontiersin.orgnih.gov The combined effect is an impaired degradation of the IκB-α inhibitor, which leads to a decrease in NF-κB translocation to the nucleus and a subsequent reduction in the expression of pro-inflammatory genes. frontiersin.org

Influence on Cytokine Production and Growth Factor Release (e.g., VEGF) in Cellular Models

Consistent with its modulation of the NF-κB pathway, this compound and its containing essential oils influence the production of pro-inflammatory cytokines in cellular models. In macrophage cell lines stimulated with LPS, an inflammatory agent, lavender essential oils have been shown to inhibit the transcription of genes for cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). frontiersin.orgnih.govnih.gov This leads to a reduced secretion of these pro-inflammatory mediators, which are key players in orchestrating the inflammatory response. nih.govnih.gov

Conversely, some research indicates that lavandulol can influence the release of certain growth factors. It has been suggested that lavandulol may enhance the release of Vascular Endothelial Growth Factor (VEGF), a signal protein that stimulates the formation of blood vessels (angiogenesis) and is vital for processes like tissue regeneration.

Interaction with Nervous System Targets (e.g., cAMP-based mechanisms, glutamate (B1630785) NMDA receptor)

Lavandulol has been identified as a neuroactive compound that interacts with specific targets within the nervous system. The physiological effects of lavandulol on the sympathetic nervous system have been linked to a mechanism involving cyclic adenosine (B11128) monophosphate (cAMP).

Furthermore, lavandulol is reported to interact with the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory. bigsupps.sitewikipedia.org The NMDA receptor acts as a coincidence detector, requiring both the binding of the neurotransmitter glutamate and a co-agonist like glycine, as well as depolarization of the postsynaptic membrane, to open its ion channel. wikipedia.orgnih.gov Linalool, a structurally related monoterpene, has been shown to inhibit the binding of glutamate to the NMDA receptor complex. researchgate.net It is suggested that lavandulol may exert some of its neurological effects through a similar interaction with the NMDA receptor. bigsupps.site

Ecological Role in Plant-Insect Interactions and Chemical Defense

This compound, an irregular monoterpenoid, plays a significant role in the intricate chemical communication systems between plants and insects. Its functions are diverse, ranging from acting as a crucial component of insect pheromones to being a constituent of plant volatiles involved in defense and signaling. This section explores the detailed research findings on the ecological functions of this compound.

Pheromonal Activity in Insects

This compound and its derivatives are key semiochemicals in the life cycle of several insect species, primarily functioning as components of sex and aggregation pheromones. ebi.ac.ukresearchgate.net Research has identified these compounds in various insect orders, highlighting their importance for chemical communication.

One of the most well-documented cases is that of the vine mealybug, Planococcus ficus, a significant pest in vineyards. researchgate.netresearchgate.net Sexually mature female mealybugs produce this compound along with its ester, (S)-(+)-lavandulyl senecioate. researchgate.netresearchgate.net While both compounds are produced by the females, it is the ester, (S)-lavandulyl senecioate, that acts as the primary sex pheromone, being highly attractive to males. researchgate.netresearchgate.net Interestingly, this compound itself does not attract males and can even act as an antagonist, inhibiting the attraction of males to the pheromone at higher doses. researchgate.netresearchgate.netrsc.org In some Israeli populations of the vine mealybug, another ester, (S)-lavandulyl isovalerate, has been identified as an additional active pheromone component. unimi.it

This compound is also implicated in the chemical signaling of other insects. It has been identified as a male-specific compound in the pheromone system of the pepper weevil, a close relative of the boll weevil (Anthonomus grandis). ebi.ac.uk Furthermore, a blend including racemic lavandulol (a mixture of (R)- and (S)-enantiomers) combined with Grandlure I and II has been shown to be an effective aggregation pheromone for attracting the strawberry blossom weevil, Anthonomus rubi. orgprints.org

The following table summarizes the role of this compound and its derivatives as insect pheromones based on detailed research findings.

Insect SpeciesCommon NamePheromone Component(s)FunctionResearch Findings
Planococcus ficusVine MealybugThis compound, (S)-lavandulyl senecioate, (S)-lavandulyl isovalerateSex PheromoneFemales produce this compound and its esters. (S)-lavandulyl senecioate is the primary attractant. researchgate.netresearchgate.net this compound can be antagonistic to male attraction. researchgate.netresearchgate.net (S)-lavandulyl isovalerate is active in some populations. unimi.it
Anthonomus rubiStrawberry Blossom Weevil(±)-lavandulol (in a blend)Aggregation PheromoneA blend of Grandlure I, Grandlure II, and (±)-lavandulol attracts both sexes. orgprints.org
Anthonomus grandisBoll WeevillavandulolAggregation PheromoneIdentified as one of three male-specific compounds in the pheromone system. ebi.ac.uk

Function in Plant Chemistry and Defense

The volatile organic compounds (VOCs) released by plants, including monoterpenoids like lavandulol, are fundamental to their ecological interactions. nih.gov These compounds can act as attractants for pollinators or as defense agents against herbivores and pathogens. mdpi.comnih.gov The biosynthesis of these monoterpenes is regulated by plant developmental stages and can be influenced by biotic factors, underscoring their important physiological and ecological roles. mdpi.com For instance, linalyl acetate and various sesquiterpenes are known to attract pollinators during the flowering period of lavender. mdpi.com While the specific role of this compound in attracting or repelling specific organisms is an area of ongoing research, its presence in the complex bouquet of plant volatiles suggests its contribution to these critical ecological functions.

Beyond its role in plant-insect signaling, lavandulol has also been identified in the defensive secretions of insects. The carrion beetle, Necrodes surinamensis, releases a defensive secretion from its rectal gland that contains a mixture of aliphatic acids and terpenes, including lavandulol. researchgate.net This suggests a role in chemical defense against predators or competitors.

The table below details the presence of this compound in various plant species and its established or proposed ecological functions.

Plant SpeciesCommon NameCompoundProposed Ecological RoleResearch Findings
Lavandula angustifoliaLavenderLavandulolPlant volatile, pollinator attraction, chemical defenseA characteristic component of lavender essential oil, contributing to its aromatic profile and ecological interactions. nih.govencyclopedia.pubmdpi.com
Lavandula x intermediaLavandinLavandulol, Lavandulyl acetatePlant volatile, fragrancePresent at levels from a fraction of a percent to 3%, contributing a beneficial herbal-rosy scent to the essential oil. encyclopedia.pub
Artemisia speciesSagebrushLavandulolPlant volatileLavandulol has been identified as a monoterpene in various Artemisia species. ebi.ac.uk

Advanced Research Directions and Future Perspectives on S Lavandulol

Development of Novel Catalytic Systems for (S)-Lavandulol Synthesis

The enantioselective synthesis of this compound remains a key objective for chemists, driving the development of innovative catalytic systems that offer high efficiency, selectivity, and sustainability. Current research directions focus on both enzymatic and chemo-catalytic strategies to access this optically pure compound.

Enzymatic catalysis, particularly kinetic resolution, represents a prominent approach. The use of lipases, such as Candida antarctica lipase (B570770) B (CALB), for the asymmetric esterification of racemic lavandulol (B192245) is a well-established method. nih.gov This process can be optimized by performing the biotransformation in alternative solvent systems like supercritical carbon dioxide, which offers environmental benefits and allows for easier product separation. researchgate.net

In the realm of chemical catalysis, several sophisticated methods have been explored. The Cardillo group demonstrated an effective asymmetric synthesis of both (R)- and this compound using chiral imidazolidin-2-one auxiliaries, which ensure a high degree of control over the stereochemistry of the newly formed chiral center. journals.co.za Other powerful strategies include the orthoester Johnson-Claisen rearrangement and proline-catalyzed asymmetric α-aminooxylation, which serve as key steps in efficient total syntheses of lavandulol enantiomers. researchgate.netresearchgate.net Photochemical methods, such as the Norrish type II reaction, have also been successfully applied to the synthesis of (R)-lavandulol, indicating potential for adaptation to its (S)-enantiomer. scispace.com Future work will likely focus on developing catalytic enantioselective reactions, such as tandem allylations, that can construct the terpene backbone with high stereocontrol in fewer steps. nih.gov

Table 1: Overview of Catalytic Strategies for this compound Synthesis
Catalytic ApproachKey Catalyst/ReagentPrincipleReference
Enzymatic Kinetic ResolutionLipase B from Candida antarctica (CALB)Enantioselective esterification of racemic lavandulol, allowing for the separation of the (S)-enantiomer. nih.govresearchgate.net
Asymmetric Synthesis (Chiral Auxiliary)Ephedrine-derived imidazolidin-2-oneC-alkylation with high diastereocontrol, followed by reductive cleavage to release the chiral alcohol. journals.co.za
sci.newssci.news-Sigmatropic RearrangementOrthoester Johnson-Claisen RearrangementKey step to construct the carbon skeleton from a chiral allyl alcohol intermediate. researchgate.net
OrganocatalysisProlineUsed for asymmetric α-aminooxylation, a key step in a multi-step synthesis involving a subsequent Claisen rearrangement. researchgate.net

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways for this compound

The biosynthesis of lavandulol follows an "irregular" pathway that deviates from the typical head-to-tail condensations seen in most terpene formations. nih.gov It is formed from the "head-to-middle" condensation of two molecules of dimethylallyl diphosphate (B83284) (DMAPP). nih.gov The key enzyme responsible for this unique reaction is lavandulyl diphosphate synthase (LPPS), which catalyzes the formation of lavandulyl diphosphate (LPP), the direct precursor to lavandulol. nih.govresearchgate.net

The determination of the first X-ray crystal structure of LPPS has been a significant breakthrough, providing a mechanistic framework for how the enzyme facilitates this unusual condensation. nih.gov The structure reveals two distinct sites for the DMAPP substrate molecules—an allylic site for ionization and a second site for the nucleophilic DMAPP. nih.gov Despite this progress, many aspects of its regulation and the subsequent enzymatic steps that convert LPP to this compound are not fully understood. Future research will likely focus on identifying and characterizing the specific phosphatases that hydrolyze LPP to yield lavandulol and the factors that control the stereospecificity of this conversion to the (S)-enantiomer. The sequencing of the lavender genome provides a critical resource for mining for new terpene synthase-like genes that may be involved in lavandulol metabolism. nih.gov

Mechanistic Biology of this compound Perception and Signal Transduction in Target Organisms

This compound plays a crucial role in chemical communication, most notably as a sex pheromone for agricultural pests like the vine mealybug, Planococcus ficus. researchgate.net Understanding how this signal is perceived and processed by the target organism is a major area of advanced research. In insects, the perception of volatile chemical signals like lavandulol is mediated by olfactory receptors (ORs) located in the dendrites of olfactory sensory neurons (OSNs), which are housed in specialized structures on the antennae. actanaturae.ruactanaturae.ruphypha.ir

The binding of an odorant molecule to its specific receptor initiates a process called signal transduction, converting the chemical stimulus into an electrical signal. actanaturae.ruactanaturae.ru This process typically involves a change in the ion permeability of the neuron's plasma membrane, leading to depolarization and the firing of an action potential, which carries the signal to the brain for processing. actanaturae.ruusasinus.org While the general principles of insect olfaction are known, the specific receptors that bind this compound in target species have yet to be identified. The "docking theory" of olfaction posits that the specificity of this interaction arises from a combination of the molecule's shape and weak non-covalent interactions with the receptor binding pocket. wikipedia.org

Future research will focus on:

De-orphanizing the specific olfactory receptors that bind this compound in pests like the vine mealybug.

Elucidating the precise signal transduction cascade—whether ionotropic or metabotropic—that is activated upon binding. actanaturae.ru

Characterizing the downstream neural pathways that translate the perception of this compound into a behavioral response.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Lavandulol Research

The integration of "omics" technologies is revolutionizing the study of plant secondary metabolism, including the production of this compound in lavender.

Genomics: The sequencing of the Lavandula angustifolia genome has provided an invaluable resource. sci.newsscholaris.ca The draft genome, estimated at approximately 870 million base pairs with over 62,000 predicted protein-coding genes, serves as a blueprint for identifying the complete set of genes involved in terpene biosynthesis. nih.govresearchgate.net Analysis has revealed that the lavender genome is highly duplicated, particularly in regions containing genes for essential oil production, and contains full-length coding sequences for enzymes in both the MVA and MEP isoprenoid pathways. nih.govscholaris.ca This genomic data is crucial for discovering novel terpene synthases (TPSs) and other enzymes that may be part of the lavandulol pathway. sci.newsplos.org

Proteomics: Following genomics, proteomics allows for the large-scale identification and quantification of proteins. This can be applied to lavender to create a profile of all the enzymes expressed in tissues that produce essential oils. This would enable researchers to identify the specific expression patterns of LPPS and other candidate enzymes under various developmental or environmental conditions, linking gene presence to functional protein production.

Metabolomics: Untargeted metabolomics, often employing techniques like gas chromatography-mass spectrometry (GC-MS), allows for a comprehensive analysis of the volatile and semi-volatile compounds in lavender essential oil. uq.edu.aunih.gov This approach can create a detailed chemical fingerprint, including lavandulol, and can be used to compare different lavender varieties or plants grown under different conditions. nih.gov Metabolomic studies can reveal subtle changes in the entire metabolic network, providing clues about regulatory mechanisms and pathway interactions that influence the final yield of this compound. frontiersin.orgfrontiersin.org

Table 2: Genomic Features of Lavandula angustifolia and Relevance to Lavandulol Research
Genomic FeatureFindingImplication for this compound ResearchReference
Genome Size~870 MbpProvides the complete genetic blueprint for identifying all biosynthetic genes. scholaris.caresearchgate.net
Protein-Coding Genes~62,141A large set of genes to mine for novel enzymes like terpene synthases and phosphatases. nih.govresearchgate.net
Gene DuplicationHigh proportion of duplicated genes, especially for essential oil production.Suggests an evolutionary optimization for producing terpenes, including lavandulol precursors. nih.govscholaris.ca
Isoprenoid Pathway GenesContains full-length coding sequences for all genes in MVA and MEP pathways.Confirms the genetic basis for producing the DMAPP precursors required for lavandulol synthesis. nih.gov

Computational Chemistry and Molecular Modeling in this compound Structure-Activity Relationship Studies

Computational methods are becoming indispensable for understanding the relationship between the three-dimensional structure of this compound and its biological function. Molecular modeling and simulation provide insights at an atomic level that are often inaccessible through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) studies are a key tool. scispace.com These methods build mathematical models that correlate the chemical structures of a series of compounds with their measured biological activity. scispace.com For instance, QSAR can be used to predict how modifications to the lavandulol structure might affect its binding affinity to an insect olfactory receptor or its physicochemical properties. mdpi.com Such models have been used to predict the cytotoxicity of essential oil components. researchgate.net

The availability of the X-ray crystal structure of the biosynthetic enzyme LPPS opens the door for detailed molecular docking and molecular dynamics (MD) simulations. nih.gov These studies can model the precise interactions between the DMAPP substrates and the enzyme's active site, helping to explain the basis for its unique "head-to-middle" catalytic activity. Similarly, if the structure of an insect olfactory receptor for this compound were determined, docking simulations could be used to predict the key binding interactions, guiding the design of more potent or selective pheromone analogues for pest management.

Sustainability and Scalability of this compound Production for Research Purposes

Producing sufficient quantities of enantiomerically pure this compound for research and potential commercial applications requires sustainable and scalable methods. Current industrial approaches often rely on the lipase-mediated resolution of a racemic mixture. However, future production is likely to shift towards more advanced biotechnological and chemo-catalytic processes.

Metabolic engineering offers a highly sustainable route. By transferring the genes for the this compound biosynthetic pathway, primarily the LPPS gene, into microbial hosts like Escherichia coli or yeast, it is possible to develop fermentation-based production systems. nih.gov These systems can utilize renewable feedstocks and operate under mild conditions, offering a green alternative to chemical synthesis. ceteccentrotecnologico.org Chemomicrobial synthesis, which uses microorganisms to perform specific conversion steps on a chemically synthesized precursor, is another promising hybrid strategy. researchgate.net

Q & A

What methodologies are recommended for synthesizing enantiomerically pure (S)-lavandulol?

Basic Research Question
Enantiomerically pure this compound can be synthesized via enzymatic resolution or hydrolysis of pre-existing esters. For example, this compound is obtained by alkaline hydrolysis of (S)-lavandulyl acetate, yielding 98% enantiomeric excess (e.e.) as confirmed by chiral GC analysis on CycloSil-B columns . Lipase-catalyzed acylation (e.g., using porcine pancreas lipase type II) is another method to resolve racemic lavandulol, though this typically favors the (R)-enantiomer, requiring further steps to isolate this compound .

How does the stereochemistry of lavandulol influence its biological activity in insect attractants?

Advanced Research Question
The stereochemistry of lavandulol significantly impacts its role in insect behavior. For instance, this compound acts as an inhibitor in traps for certain beetles, while the (R)-enantiomer may enhance attraction in other systems . This stereoselectivity is critical in pheromone blends; e.g., in Thrips palmi, (S)-lavandulyl 3-methyl-3-butenoate is bioactive, necessitating enantiomer-specific synthesis for field applications . Researchers must validate stereochemical purity using chiral chromatography and bioassays to avoid confounding results .

How can researchers design experiments to evaluate synergistic effects between this compound and other semiochemicals?

Advanced Research Question
To assess synergism, use factorial experimental designs comparing single compounds, binary blends, and ternary mixtures. For example, in Oxythyrea funesta studies, a 1:1 blend of (±)-lavandulol and 2-phenylethanol outperformed individual components, but adding (E)-anethol did not improve efficacy, highlighting the need for iterative testing . Statistical tools like ANOVA should be applied to quantify differences in insect capture rates, with post-hoc tests (e.g., Tukey’s HSD) to identify significant interactions .

What experimental controls are essential when testing this compound in field trials?

Basic Research Question
Critical controls include:

  • Unbaited traps to establish baseline activity.
  • Racemic lavandulol baits to compare enantiomeric effects.
  • Solvent-only traps to rule out carrier-mediated artifacts.
    For example, in Planococcus ficus trials, male capture rates with this compound alone were compared to racemic blends and solvent controls to isolate enantiomer-specific responses . Replicates across seasons or locations (e.g., Tests A and B in Odem trials ) are also necessary to account for environmental variability.

How can contradictions in reported attractant/inhibitory effects of this compound be resolved?

Advanced Research Question
Contradictions often arise from species-specific responses or enantiomeric impurities. For instance, this compound inhibited Megalurothrips sjostedti traps but enhanced O. funesta attraction when blended with 2-phenylethanol . To resolve such discrepancies:

  • Validate enantiomeric purity via chiral GC/MS to exclude contamination .
  • Conduct dose-response assays to identify concentration-dependent effects.
  • Compare across taxa using standardized protocols (e.g., WHO guidelines for pheromone testing).

What analytical techniques are optimal for quantifying this compound in complex biological matrices?

Basic Research Question
Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is preferred. Chiral stationary phases (e.g., CycloSil-B columns) enable enantiomer separation, critical for distinguishing (S)- and (R)-lavandulol . For plant or insect tissue samples, solid-phase microextraction (SPME) or liquid-liquid extraction prior to GC analysis improves sensitivity .

How can researchers optimize enantiomeric ratios in lavandulol-based attractants for pest monitoring?

Advanced Research Question
Optimization requires iterative bioassays and statistical modeling. For example, in O. funesta, a 1:1 ratio of (±)-lavandulol and 2-phenylethanol maximized captures, but adding this compound beyond 50% reduced efficacy due to inhibitory effects . Response surface methodology (RSM) or Box-Behnken designs can systematically test ratios while minimizing experimental runs .

What are the ethical considerations in publishing conflicting data on this compound bioactivity?

Advanced Research Question
Transparent reporting of methodological details (e.g., enantiomeric purity, field conditions) is critical. Contradictions should be contextualized in the discussion, citing variables like geographic strain differences or assay protocols . Follow standards like the ARRIVE guidelines for animal research to ensure reproducibility . Pre-registering studies on platforms like Open Science Framework can mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.